3-Ethylhexanoic acid

Overview

Description

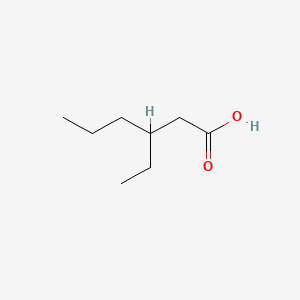

3-Ethylhexanoic acid is a chemical compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a mono-isotopic mass of 144.115036 Da .

Molecular Structure Analysis

This compound has a molecular structure that includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . It also contains 1 carboxylic acid (aliphatic) and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 234.6±8.0 °C at 760 mmHg, and a flash point of 116.6±6.9 °C . It has a molar refractivity of 40.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 155.6±3.0 cm3 .Scientific Research Applications

Organic Synthesis and Catalysis

3-Ethylhexanoic acid and its derivatives are utilized in the synthesis of complex organic compounds and as catalysts in various chemical reactions. A study demonstrated the enzymatic production of valuable synthetic intermediates using immobilized lipase, highlighting the acid's role in biocatalysis for pharmaceutical applications (Zheng et al., 2012). Additionally, 2-Ethylhexanoic acid has been applied as a dual solvent-catalyst in the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing its catalytic activity and reusability, which emphasizes its potential in green chemistry and sustainable processes (Hekmatshoar et al., 2015).

Materials Science

In materials science, metal 2-ethylhexanoates, closely related to this compound, serve as metal-organic precursors for the fabrication of advanced materials. Their applications range from catalysts in polymerizations to components in painting industries due to their drying properties. These compounds are pivotal in the synthesis of complex materials, driving research in precursor chemistry towards novel material innovations (Mishra et al., 2007). Furthermore, the manipulation of nanoparticle morphology and upconversion properties for temperature sensing has been achieved through the use of 2-ethylhexanoic acid, indicating its importance in developing functional nanomaterials (Hu et al., 2022).

Environmental Science

The environmental impact of 2-ethylhexanoic acid and its derivatives is also a significant area of research. Studies have identified these compounds as volatile organic compounds (VOCs) resulting from the microbial degradation of plasticizers, contributing to indoor air quality deterioration. This research provides insights into the biodegradation pathways of common plasticizers and their environmental implications, highlighting the need for sustainable materials and degradation practices (Nalli et al., 2006).

Safety and Hazards

3-Ethylhexanoic acid is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also suspected of damaging the unborn child . Precautions should be taken to avoid contact with skin and eyes, avoid breathing vapors or mists, and ensure adequate ventilation, especially in confined areas .

Mechanism of Action

Biochemical Pathways

Fatty acids like 3-ethylhexanoic acid are generally involved in lipid metabolism and can be broken down through β-oxidation to produce energy .

Pharmacokinetics

A study on a similar compound, di (2-ethylhexyl) adipate (deha), suggests that approximately 12% of deha was eliminated as non-specific metabolites, principally 2-ethylhexanoic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .

Properties

IUPAC Name |

3-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDUVVCVCAPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961424 | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41065-91-2 | |

| Record name | Hexanoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)

![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/no-structure.png)